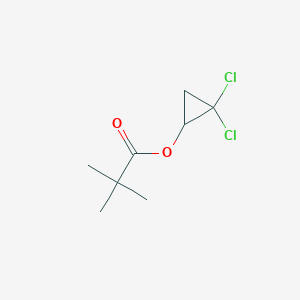
5-Aminomethyl-2-thiouridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminomethyl-2-thiouridine hydrochloride is a modified nucleoside derivative that plays a significant role in the modification of transfer RNA (tRNA). This compound is known for its involvement in the post-transcriptional modification of tRNA, which is crucial for the accurate decoding of genetic information during protein synthesis. The modification at the 34th position of tRNA, where this compound is often found, influences the decoding properties and ensures the proper translation of the genetic code.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-2-thiouridine hydrochloride involves several steps, starting from the basic uridine structure The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the desired compound. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Análisis De Reacciones Químicas
Types of Reactions
5-Aminomethyl-2-thiouridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield modified aminomethyl derivatives.
Aplicaciones Científicas De Investigación
5-Aminomethyl-2-thiouridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Plays a crucial role in the study of tRNA modifications and their impact on protein synthesis.
Medicine: Investigated for its potential antiviral properties, particularly against RNA viruses like HIV.
Industry: Utilized in the development of nucleoside-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5-Aminomethyl-2-thiouridine hydrochloride involves its incorporation into tRNA at the 34th position, where it influences the decoding properties during translation. The compound interacts with the anticodon loop of tRNA, enhancing its ability to base pair with the codon on messenger RNA (mRNA). This modification ensures accurate and efficient translation of the genetic code, which is essential for proper protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyluridine: Another modified nucleoside found in tRNA, involved in similar post-transcriptional modifications.
5-Carboxymethylaminomethyl-2-thiouridine: A derivative with a carboxymethylaminomethyl group at the 5th position, also involved in tRNA modifications.
Uniqueness
5-Aminomethyl-2-thiouridine hydrochloride is unique due to its specific aminomethyl and thiol modifications, which confer distinct properties to the tRNA molecule. These modifications enhance the stability and decoding accuracy of tRNA, making it a valuable compound for studying the molecular mechanisms of translation and developing therapeutic agents.
Propiedades
Fórmula molecular |
C10H16ClN3O5S |
|---|---|
Peso molecular |
325.77 g/mol |
Nombre IUPAC |
5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H15N3O5S.ClH/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9;/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19);1H/t5-,6-,7-,9-;/m1./s1 |
Clave InChI |
TVJIZGUHQMJBKL-OYUVGMAPSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN.Cl |
SMILES canónico |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


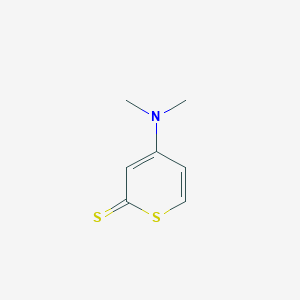
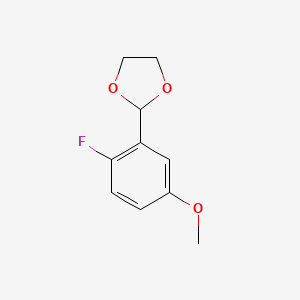

![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
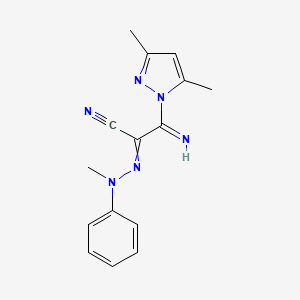
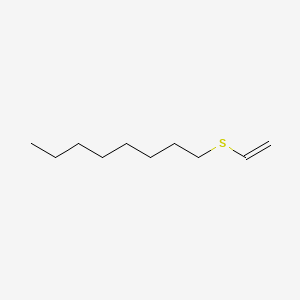
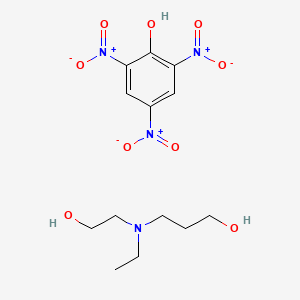
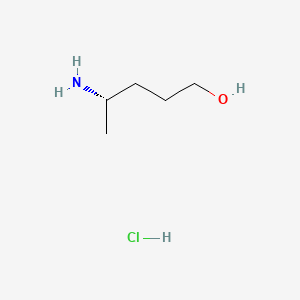
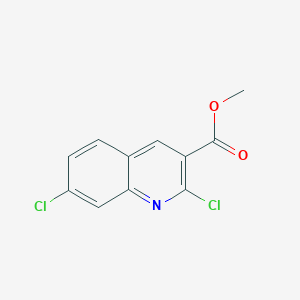
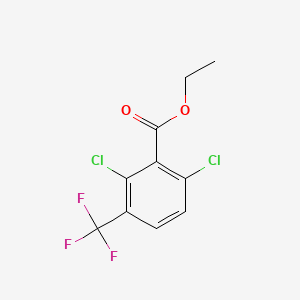
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
